2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol

Description

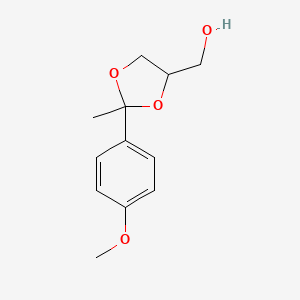

2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol is a dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a p-methoxyphenyl group at position 2, a methyl group at position 2, and a methanol group at position 4. Its molecular formula is C₁₂H₁₆O₄ (molecular weight: 224.23 g/mol), with a SMILES string of CC1(OCC(O1)CO)C2=CC=C(C=C2)OC . Predicted collision cross-section (CCS) values for its adducts range from 147.4 Ų ([M+H]⁺) to 159.1 Ų ([M+Na]⁺), indicating moderate polarity and structural compactness .

Properties

CAS No. |

100257-80-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C12H16O4/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3 |

InChI Key |

FDYCIYORWVHQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)CO)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Reagents :

- 3-Chloro-1,2-propanediol

- 4-Methoxyacetophenone

- Acid catalysts (e.g., methanesulfonic acid, p-toluenesulfonic acid)

- Solvents: Ethanol, methanol, or diisopropylether (DIPE)

-

- The diol and ketone are reacted in a 1:1 molar ratio under reflux with catalytic acid.

- The intermediate 4-halogenomethyl-1,3-dioxolane is treated with alkali metal salts (e.g., NaBr, KI) to substitute the halogen.

- Hydrolysis or hydrogenolysis yields the final methanol derivative.

Data Table:

One-Step Haloacetalization Using N-Halosuccinimide

A streamlined approach employs N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with ethylene glycol for direct α-haloacetal formation.

Key Steps:

Data Table:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Reaction Time | 2–4 hours | |

| Yield | 98% (for analogous bromoacetal) | |

| Solvent Efficiency | 1,4-Dioxane (enables one-pot deprotection) |

Sulfonic Ester Intermediate Route

This method involves synthesizing a mesylate intermediate followed by nucleophilic substitution.

Key Steps:

Data Table:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Catalyst | Methanesulfonic acid | |

| Reaction Temperature | Reflux (110°C) | |

| Yield | 72% (after crystallization) |

Comparative Analysis of Methods

| Method | Yield (%) | Catalysts | Solvent | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | 64.8 | Methanesulfonic acid | Ethanol | High purity via crystallization |

| One-Step Haloacetalization | 98* | NBS/NCS | 1,4-Dioxane | Rapid, minimal purification |

| Sulfonic Ester Route | 72 | Methanesulfonyl chloride | Toluene | Scalable for APIs |

*Reported for analogous bromoacetal; expected comparable yield for target compound.

Critical Notes

- Catalyst Selection : Methanesulfonic acid outperforms HCl or H₂SO₄ in avoiding side reactions.

- Stereochemical Control : Use of (R)-configured starting materials ensures enantiomeric purity.

- Purification Challenges : Extended stirring in DIPE/methanol (7 days) is essential to remove diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxolane ring may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The p-methoxyphenyl group in the target compound enhances electron-donating properties compared to halogenated analogs (e.g., dichlorophenyl in ), which may influence binding affinity in biological systems . The methanol group at position 4 increases hydrophilicity, improving solubility in polar solvents compared to non-hydroxylated analogs like 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane . Halogenated derivatives (e.g., dichlorophenyl in ) exhibit higher molecular weights and enhanced pharmacological activity due to electron-withdrawing effects, making them intermediates in antifungal agents like Terconazole .

Biological Activity

2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol, also known as 2-(4-methoxyphenyl)-2-methyl-1,3-dioxolan-4-ylmethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a dioxolane ring and a methanol moiety. Its structure can be represented as follows:

- Molecular Formula :

- SMILES Notation : CC1(OCC(O1)CO)C2=CC=C(C=C2)OC

- InChIKey : FDYCIYORWVHQEQ-UHFFFAOYSA-N

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the dioxolane family have demonstrated various pharmacological properties. The following sections summarize potential biological activities based on structural similarities and available data.

Antimicrobial Activity

Research indicates that derivatives of dioxolanes can exhibit antimicrobial properties. For instance, compounds containing dioxolane structures have been tested against various pathogens, including bacteria and fungi. A study on 1,3-dioxanes showed significant inhibition of Leishmania donovani, suggesting that dioxolane derivatives may possess similar activities against other microbes .

Antitumor Activity

Some studies have suggested that compounds with similar structural features may inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds with methoxyphenyl groups have been associated with enhanced cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Although direct studies on this compound are scarce, insights can be drawn from related research:

- Dioxolane Derivatives in Cancer Research :

- Antimicrobial Studies :

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Induction : Some dioxolanes induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol, and how are intermediates stabilized?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,3-dioxolane ring via acid-catalyzed cyclization of a diol with a ketone or aldehyde, and (2) introduction of the p-methoxyphenyl group through Friedel-Crafts alkylation or nucleophilic substitution. For example, the dioxolane ring can be formed using 4-methoxyacetophenone and glycerol derivatives under acidic conditions (e.g., p-toluenesulfonic acid) . Intermediate stabilization often requires protecting the hydroxyl group with acetyl or benzyl groups to prevent undesired side reactions during alkylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : High-resolution and NMR are used to confirm the dioxolane ring structure (e.g., characteristic peaks at δ 4.0–5.5 ppm for dioxolane protons) and the p-methoxyphenyl substituent (singlet at δ 3.8 ppm for OCH) .

- MS : ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 266 for [M+H]) and fragments corresponding to dioxolane ring cleavage.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for research-grade material) .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Stabilize against oxidation by adding 0.1% w/v BHT (butylated hydroxytoluene) . Regular stability testing via TLC or HPLC is recommended to detect degradation (e.g., hydrolysis of the dioxolane ring under acidic conditions) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of related 1,3-dioxolane derivatives?

- Methodological Answer : Stereochemistry at the dioxolane ring (e.g., cis vs. trans configurations) significantly impacts pharmacological activity. For example, cis-isomers of antifungal dioxolane derivatives show 10–100× higher potency due to optimized binding to cytochrome P450 enzymes . Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution can isolate enantiomers for activity assays . Computational docking studies (AutoDock Vina) further correlate stereochemistry with target binding affinity .

Q. What methodological approaches resolve contradictions in reactivity data between structural analogs?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) are addressed through:

- Isotopic labeling : -labeling of the dioxolane oxygen to track ring-opening pathways .

- DFT calculations : Modeling transition states (Gaussian 09, B3LYP/6-31G*) to explain steric or electronic effects of substituents .

- Competition experiments : Comparing reaction rates of analogs under identical conditions to isolate substituent effects .

Q. What strategies optimize the yield of stereoisomers during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during dioxolane ring formation .

- Catalytic asymmetric synthesis : Employ Jacobsen’s thiourea catalysts for enantioselective cyclization (up to 90% ee) .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution to maximize yield of a single enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.